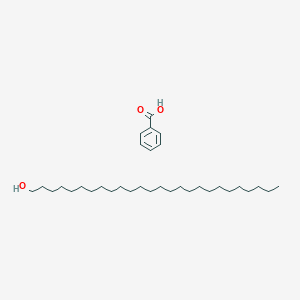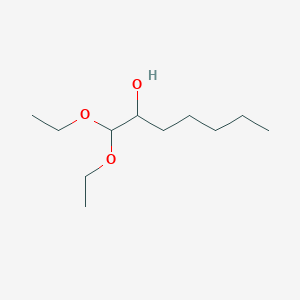
1,1-Diethoxyheptan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxyheptan-2-OL: is an organic compound with the molecular formula C11H24O3 . It is a derivative of heptane, featuring two ethoxy groups and a hydroxyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Diethoxyheptan-2-OL can be synthesized through the acetalization of heptanal with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Oxidation of Heptane: Heptane is oxidized to heptanal using an oxidizing agent such as potassium permanganate or chromium trioxide.
Acetalization: Heptanal is then reacted with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled reaction environments ensures high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Diethoxyheptan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium dichromate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed:
Oxidation: Formation of heptanal or heptanoic acid.
Reduction: Formation of heptanol.
Substitution: Formation of various substituted heptane derivatives.
Applications De Recherche Scientifique
Chemistry: 1,1-Diethoxyheptan-2-OL is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Biology: The compound may be used in biochemical studies to understand the behavior of acetal and alcohol functional groups in biological systems.
Medicine: Research into potential pharmaceutical applications may involve the compound as a building block for drug synthesis.
Industry: In industrial applications, this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Diethoxyheptan-2-OL involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ethoxy groups can undergo nucleophilic substitution reactions. These interactions influence the compound’s reactivity and its role in chemical processes.
Comparaison Avec Des Composés Similaires
1,1-Diethoxyethane: Similar in structure but with a shorter carbon chain.
1,1-Diethoxybutane: Another similar compound with a different carbon chain length.
Uniqueness: 1,1-Diethoxyheptan-2-OL is unique due to its specific carbon chain length and the presence of both ethoxy and hydroxyl functional groups. This combination of features makes it versatile for various chemical reactions and applications.
Propriétés
Numéro CAS |
100537-09-5 |
|---|---|
Formule moléculaire |
C11H24O3 |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1,1-diethoxyheptan-2-ol |
InChI |
InChI=1S/C11H24O3/c1-4-7-8-9-10(12)11(13-5-2)14-6-3/h10-12H,4-9H2,1-3H3 |
Clé InChI |
NDYRWJBNBCBXOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C(OCC)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B14321420.png)
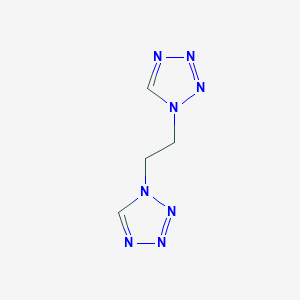
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)
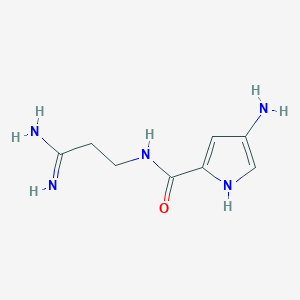
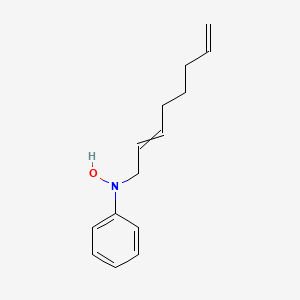
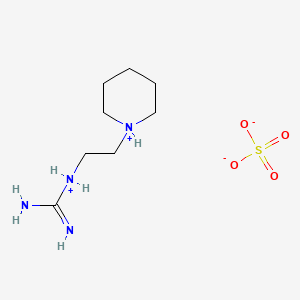
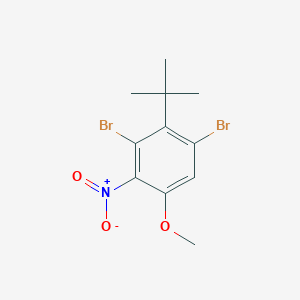

![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
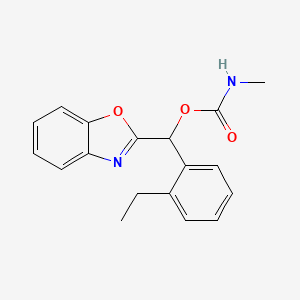
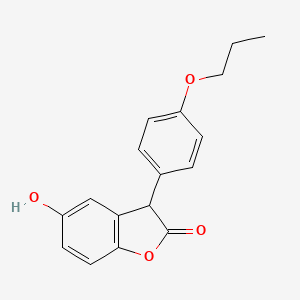
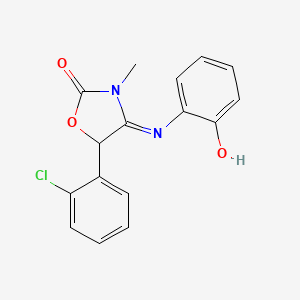
![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
